molecular formula C17H13N3OS B2559109 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912763-33-8

4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2559109
CAS No.: 912763-33-8
M. Wt: 307.37
InChI Key: JDSPEBKQQMWPJE-UHFFFAOYSA-N
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Description

4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a cyano group and a benzamide moiety in its structure makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both the cyano group and the benzamide moiety, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for drug discovery and other research applications.

Biological Activity

4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H16N4SC_{18}H_{16}N_{4}S, with a molecular weight of approximately 336.41 g/mol. The compound features a benzothiazole moiety known for its diverse biological activities.

Recent studies have highlighted the potential of benzothiazole derivatives as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

  • Caspase Activation : Compounds similar to this compound have been shown to activate caspases, leading to programmed cell death in tumor cells .
  • DNA Damage : Research indicates that these compounds can induce DNA damage in cancer cells, which is critical for their cytotoxic effects .
  • Hypoxia Selectivity : Some benzothiazole derivatives target hypoxic tumor environments, enhancing their selectivity for cancer cells over normal cells .

In Vitro Studies

In vitro evaluations have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
Compound AA549 (Lung Cancer)0.11Caspase activation
Compound BMCF-7 (Breast Cancer)0.65DNA damage
Compound CWM115 (Melanoma)1.54Hypoxia-selective apoptosis

These results indicate that this compound may exhibit similar or enhanced biological activity compared to these derivatives.

Case Studies

Several studies have explored the biological activities of benzothiazole derivatives:

  • Study on Benzimidazole Derivatives : A study evaluated the cytotoxic effects of benzimidazole derivatives on A549 and WM115 cell lines. The results showed significant apoptotic activity and DNA damage, suggesting a promising avenue for further research into related compounds like this compound .
  • Synthesis and Evaluation : Another study synthesized various benzothiazole derivatives and assessed their anticancer properties against multiple cell lines. The findings indicated that modifications in the benzothiazole structure could enhance biological activity and selectivity for cancer cells .

Properties

IUPAC Name

4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c1-10-3-4-11(2)15-14(10)19-17(22-15)20-16(21)13-7-5-12(9-18)6-8-13/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSPEBKQQMWPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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